Physicochemical Properties of Benzothiazole-6-carboxylic acid: A Guide for Drug Discovery and Development
Physicochemical Properties of Benzothiazole-6-carboxylic acid: A Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Benzothiazole-6-carboxylic acid (BTCA) is a pivotal derivative within this class. It serves not only as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs) but also as a fragment for library development and a standard for analytical methods.[4]
This guide provides a comprehensive overview of the core physicochemical properties of Benzothiazole-6-carboxylic acid. As Senior Application Scientists, we recognize that a deep understanding of a molecule's fundamental characteristics is non-negotiable for its successful application. This document moves beyond a simple data sheet, offering practical experimental protocols and explaining the causal relationships behind these methods—insights critical for researchers in chemical synthesis, drug formulation, and analytical development.
Core Physicochemical and Structural Data
A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research. The data presented below has been consolidated from verified sources to provide a reliable reference point for laboratory work.
Identity and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | [5] |
| CAS Number | 3622-35-3 | [5] |
| Molecular Formula | C₈H₅NO₂S | [5] |
| Molecular Weight | 179.20 g/mol | [5] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)SC=N2 | [5] |
| InChI Key | DMPZJACLHDWUFS-UHFFFAOYSA-N | |
| Appearance | White to cream powder | [6] |
| Melting Point | 245-251 °C (lit.) | |
| Aqueous Solubility | >26.9 µg/mL (at pH 7.4) | [5] |
Predicted and Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. While a dedicated, published spectrum for Benzothiazole-6-carboxylic acid is not consistently available, the expected profile can be accurately predicted based on the extensive literature on benzothiazole derivatives and carboxylic acids.
| Spectrum | Region | Expected Chemical Shift / Absorption | Rationale & Notes |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | The electron-withdrawing nature of the fused thiazole ring and the carboxylic acid group deshields the aromatic protons. Expect complex splitting patterns (doublets, doublet of doublets).[7][8] |
| Carboxyl Proton | δ > 12 ppm | The acidic proton is highly deshielded and often presents as a broad singlet. Its signal will disappear upon a D₂O shake, a key identification test. | |
| ¹³C NMR | Carbonyl Carbon | δ 165 - 175 ppm | The chemical shift is characteristic of a carboxylic acid carbonyl, slightly upfield compared to ketones or aldehydes due to resonance with the hydroxyl oxygen.[9][10] |
| Aromatic Carbons | δ 120 - 155 ppm | The spectrum will show distinct signals for all aromatic carbons. Quaternary carbons (e.g., C3a, C6, C7a) will typically have weaker signals.[9][11] | |
| FT-IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | A very broad and characteristic absorption due to strong hydrogen bonding of the carboxylic acid dimer. |
| C=O Stretch | 1680-1710 cm⁻¹ (strong) | A strong, sharp peak indicating the carbonyl of the carboxylic acid. | |
| C=N Stretch | ~1640 cm⁻¹ | Characteristic of the thiazole ring system. | |
| Aromatic C-H/C=C | 3000-3100 cm⁻¹, 1450-1600 cm⁻¹ | Multiple bands corresponding to the vibrations of the benzothiazole ring system. | |
| Mass Spec | Molecular Ion (M+) | m/z = 179 | The molecular ion peak is expected. |
| Key Fragments | m/z = 162, 134 | Corresponds to the loss of -OH (M-17) and subsequent loss of CO (M-45), which are characteristic fragmentation patterns for carboxylic acids.[5] |
Experimental Determination of Key Properties
The practical application of a compound in research, particularly in drug development, necessitates the precise experimental determination of its properties under relevant conditions. The following protocols are presented not merely as steps, but as self-validating systems grounded in established analytical principles.
Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and excretion. A literature search did not yield a readily available, experimentally determined pKa for Benzothiazole-6-carboxylic acid. The following protocol provides a robust method for its determination.
Expertise & Rationale: Potentiometric titration is the gold standard for pKa measurement due to its precision. [cite: 6 from initial search] The method relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve. For a carboxylic acid like BTCA, we titrate with a strong base (e.g., NaOH) and monitor the pH change.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). This is a critical step to ensure the accuracy of all subsequent measurements.
-
Titrant Preparation: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution. It is imperative to use carbonate-free NaOH, as dissolved CO₂ can form carbonic acid and interfere with the titration endpoints.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Benzothiazole-6-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. Due to its limited aqueous solubility, a co-solvent such as methanol or DMSO may be required. Crucial Insight: If a co-solvent is used, the resulting value is an "apparent pKa" (pKaapp). A series of titrations with varying co-solvent percentages should be performed to extrapolate back to 0% co-solvent for the true aqueous pKa.
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points near the steepest parts of the curve (the equivalence point).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.
-
The half-equivalence point is located at Veq / 2.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
Workflow for pKa Determination:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Aqueous and Organic Solubility Assessment
Solubility is a gatekeeper for bioavailability and formulation development. A compound that cannot dissolve cannot be absorbed. The reported aqueous solubility at pH 7.4 is a good starting point, but its pH-dependent nature and solubility in organic solvents are critical for various applications (e.g., synthesis, purification, and formulation).
Expertise & Rationale: For an acidic compound like BTCA, aqueous solubility is highly pH-dependent. At pH values well below its pKa, it will exist primarily in its neutral, less soluble form. At pH values above its pKa, it will deprotonate to form the more soluble carboxylate salt. The shake-flask method is a standard approach to determine equilibrium solubility.
Step-by-Step Methodology (Shake-Flask Method):
-
Preparation of Media:
-
Aqueous: Prepare a series of buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
-
Organic: Select relevant organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate).
-
-
Sample Addition: Add an excess amount of solid Benzothiazole-6-carboxylic acid to a known volume of each solvent/buffer in separate vials. The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:
-
UV-Vis Spectroscopy: If BTCA has a unique chromophore and no interference from the solvent/buffer. A calibration curve must be generated first.
-
HPLC-UV: The preferred method for its specificity and accuracy. A calibration curve of known concentrations versus peak area is required.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility in units like mg/mL or µg/mL.
Logical Flow for Solubility Determination:
Caption: General workflow for determining equilibrium solubility.
Stability and Reactivity Profile
-
Stability: Benzothiazole-6-carboxylic acid is stable under normal laboratory storage conditions (cool, dry place). Heating can release hazardous gases, including nitrogen and sulfur oxides.
-
Incompatibilities: As a carboxylic acid, it is incompatible with strong bases. It should also be kept away from strong oxidizing agents, acid chlorides, and reducing agents to prevent unwanted reactions.
-
Reactivity: The molecule possesses two primary sites for chemical modification:
-
The Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (e.g., to form carboxamides for SAR studies), and reduction.[12] This is the most common handle for synthetic elaboration.
-
The Benzothiazole Ring: While generally stable, the ring can participate in electrophilic aromatic substitution, though it is less reactive than benzene itself. The reactivity is influenced by the existing substituents. The nitrogen atom provides a site for potential quaternization.
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Conclusion and Future Directions
Benzothiazole-6-carboxylic acid is a compound of significant interest, bridging the gap between a simple heterocyclic building block and the complex molecular architectures required for modern drug discovery. This guide has consolidated its core physicochemical properties, from its fundamental identity and melting point to its detailed spectroscopic profile.
Crucially, we have highlighted the importance of experimental verification for parameters like pKa and solubility, which are not readily found in the literature. The provided protocols offer robust, self-validating frameworks for researchers to generate this critical data in their own laboratories. A thorough understanding and application of these principles are essential for any scientist aiming to leverage the therapeutic potential of the benzothiazole scaffold in their research and development endeavors.
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